1-cinnamoyl-4-piperidinecarboxamide
Description
1-Cinnamoyl-4-piperidinecarboxamide is a piperidine-derived compound characterized by a cinnamoyl group (a phenylpropanoid moiety) attached to the nitrogen of the piperidine ring and a carboxamide group at the 4-position. The cinnamoyl group may confer enhanced lipophilicity and π-π stacking capabilities, which could influence binding to biological targets like kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-15(19)13-8-10-17(11-9-13)14(18)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H2,16,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVFMPNPUYQQM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-cinnamoyl-4-piperidinecarboxamide with structurally related piperidinecarboxamide derivatives from the evidence, focusing on substituents, molecular properties, and synthetic pathways.
Table 1: Structural and Functional Comparison of Piperidinecarboxamide Derivatives
Key Comparative Insights:
In contrast, the cinnamoyl group in this compound may favor interactions with hydrophobic binding pockets. The chloropyrimidine and N-methyl groups in likely enhance metabolic stability and bioavailability compared to unmodified carboxamides.
The carbamothioyl derivative in was synthesized using thiourea intermediates, highlighting the versatility of piperidinecarboxamides in accommodating sulfur-based functional groups.
Physicochemical Properties: Compounds with methoxy (e.g., ) or dimethylpyrimidine () substituents exhibit higher molecular weights and polar surface areas, which may reduce blood-brain barrier permeability compared to the cinnamoyl derivative.
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